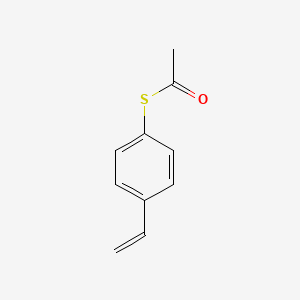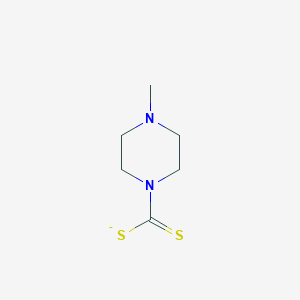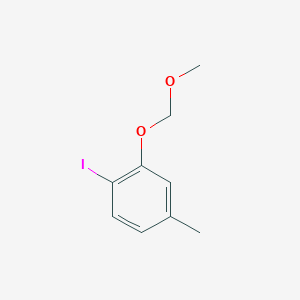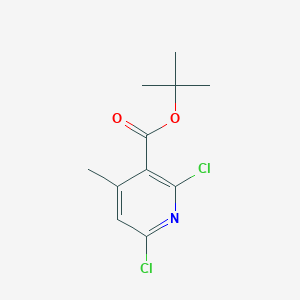
Tert-butyl 2,6-dichloro-4-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,6-dichloro-4-methylnicotinate is an organic compound with the molecular formula C12H15Cl2NO2. It is a derivative of nicotinic acid, featuring tert-butyl, dichloro, and methyl substituents on the nicotinate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dichloro-4-methylnicotinate typically involves the esterification of 2,6-dichloro-4-methylnicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Conversion to 2,6-dichloro-4-methylnicotinic acid.
Reduction: Formation of tert-butyl 2,6-dichloro-4-methyl-3-hydroxynicotinate.
Scientific Research Applications
Tert-butyl 2,6-dichloro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dichloro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The pathways involved may include inhibition of nicotinic acid receptors or interference with microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylnicotinic acid: Lacks the tert-butyl ester group.
Tert-butyl 2,6-dichloronicotinate: Lacks the methyl group.
Tert-butyl 4-methylnicotinate: Lacks the dichloro substituents.
Uniqueness
Tert-butyl 2,6-dichloro-4-methylnicotinate is unique due to the combination of tert-butyl, dichloro, and methyl groups on the nicotinate structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13Cl2NO2 |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
tert-butyl 2,6-dichloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-5-7(12)14-9(13)8(6)10(15)16-11(2,3)4/h5H,1-4H3 |
InChI Key |
STKQJGNQQYWQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC(C)(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


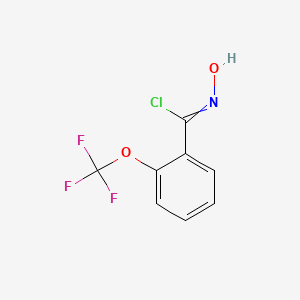

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)


![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)

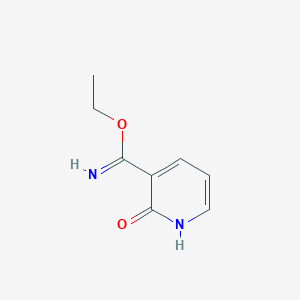
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
